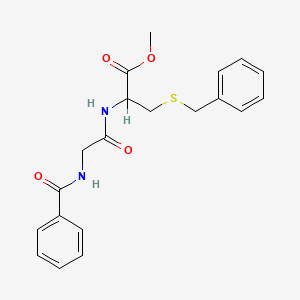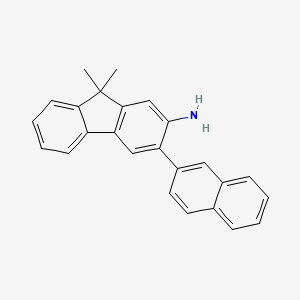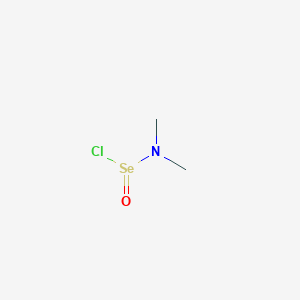
Spiro(4H-1-benzothiopyran-4,2'-oxirane)-3',3'-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is a complex organic compound characterized by its unique spiro structure, which involves a benzothiopyran ring fused with an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds’ behavior and can be used in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like enhanced stability or reactivity.
作用机制
The mechanism of action of Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide involves its interaction with molecular targets through its reactive oxirane and benzothiopyran rings. These interactions can lead to the modulation of biological pathways, such as those involved in oxidative stress response or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Spiro(4H-1-benzothiopyran-4,2’-oxirane) derivatives: These compounds share the spiro structure but may have different substituents, leading to variations in reactivity and applications.
Benzothiopyran compounds: These compounds lack the oxirane ring but retain the benzothiopyran core, which can influence their chemical behavior and biological activity.
Oxirane derivatives: Compounds with an oxirane ring but different core structures can also be compared to understand the influence of the spiro configuration.
Uniqueness
Spiro(4H-1-benzothiopyran-4,2’-oxirane)-3’,3’-dicarbonitrile, 2,3-dihydro-, 1,1-dioxide is unique due to its combination of a benzothiopyran ring and an oxirane ring in a spiro configuration. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
31273-51-5 |
|---|---|
分子式 |
C12H8N2O3S |
分子量 |
260.27 g/mol |
IUPAC 名称 |
1,1-dioxospiro[2,3-dihydrothiochromene-4,3'-oxirane]-2',2'-dicarbonitrile |
InChI |
InChI=1S/C12H8N2O3S/c13-7-11(8-14)12(17-11)5-6-18(15,16)10-4-2-1-3-9(10)12/h1-4H,5-6H2 |
InChI 键 |
RPYAESFRQQQDGC-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C13C(O3)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)







